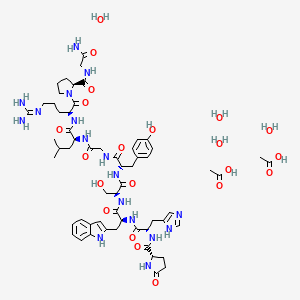

H-Pyr-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2.2CH3CO2H.4H2O

説明

This peptide features a unique indol-2-yl substitution at the Ala residue, distinguishing it from conventional peptide structures. The indol-2-yl group is known to enhance hydrophobic interactions and steric bulk, which can improve binding affinity to biological targets such as enzymes or receptors . The acetic acid and water molecules in its formulation likely stabilize its tertiary structure and solubility .

特性

CAS番号 |

78308-49-3 |

|---|---|

分子式 |

C59H91N17O21 |

分子量 |

1374.5 g/mol |

IUPAC名 |

acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;tetrahydrate |

InChI |

InChI=1S/C55H75N17O13.2C2H4O2.4H2O/c1-29(2)19-38(49(80)67-37(9-5-17-60-55(57)58)54(85)72-18-6-10-43(72)53(84)62-25-44(56)75)66-46(77)26-63-47(78)39(20-30-11-13-33(74)14-12-30)68-52(83)42(27-73)71-50(81)40(21-31-23-61-35-8-4-3-7-34(31)35)69-51(82)41(22-32-24-59-28-64-32)70-48(79)36-15-16-45(76)65-36;2*1-2(3)4;;;;/h3-4,7-8,11-14,23-24,28-29,36-43,61,73-74H,5-6,9-10,15-22,25-27H2,1-2H3,(H2,56,75)(H,59,64)(H,62,84)(H,63,78)(H,65,76)(H,66,77)(H,67,80)(H,68,83)(H,69,82)(H,70,79)(H,71,81)(H4,57,58,60);2*1H3,(H,3,4);4*1H2/t36-,37-,38-,39-,40-,41-,42-,43-;;;;;;/m0....../s1 |

InChIキー |

SDNVIIVXSXKODN-KYOBJPNESA-N |

正規SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6.CC(=O)O.O |

関連するCAS |

33515-09-2 (Parent) |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of H-Pyr-His-Ala(indol-2-yl)-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2.2CH3CO2H.4H2O involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

Resin Loading: The initial amino acid is attached to a solid resin.

Deprotection: The protecting group on the amino acid is removed.

Coupling: The next amino acid, protected at its amino group, is activated and coupled to the growing peptide chain.

Repetition: Steps 2 and 3 are repeated for each amino acid in the sequence.

Cleavage and Purification: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this peptide involves scaling up the SPPS process. Automated peptide synthesizers are used to increase efficiency and consistency. The process includes:

Automated Synthesis: Using automated synthesizers to perform the repetitive steps of SPPS.

Large-Scale Purification: Employing high-performance liquid chromatography (HPLC) for purification.

Lyophilization: Freeze-drying the purified peptide to obtain a stable product.

化学反応の分析

Types of Reactions

H-Pyr-His-Ala(indol-2-yl)-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2.2CH3CO2H.4H2O: can undergo various chemical reactions, including:

Oxidation: The indole group and tyrosine residue can be oxidized under specific conditions.

Reduction: Reduction reactions can target disulfide bonds if present.

Substitution: Amino acid residues can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Various protecting groups and coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole group can lead to the formation of oxindole derivatives.

科学的研究の応用

H-Pyr-His-Ala(indol-2-yl)-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2.2CH3CO2H.4H2O: has several scientific research applications:

Chemistry: Used as a model compound for studying peptide synthesis and reactions.

Biology: Investigated for its role in protein-protein interactions and signaling pathways.

Medicine: Potential therapeutic applications in targeting specific receptors or enzymes.

Industry: Utilized in the development of peptide-based materials and sensors.

作用機序

The mechanism of action of H-Pyr-His-Ala(indol-2-yl)-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2.2CH3CO2H.4H2O involves its interaction with molecular targets such as receptors or enzymes. The indole group can participate in π-π interactions, while the peptide backbone can form hydrogen bonds and electrostatic interactions. These interactions can modulate signaling pathways and biological activities.

類似化合物との比較

Structural and Functional Analogues

Leu-Arg-Arg-Ala-Ser-Leu-Gly Derivatives (Acyl/Dansyl-Substituted Peptides)

- Structure : Shares a similar peptide backbone (Arg-Ala-Ser-Leu-Gly) but lacks the indol-2-yl group. Acyl/dansyl groups are substituted at the N-terminus .

- Activity : These derivatives act as substrates for cAMP-dependent protein kinase. Kinetic studies showed that acyl chain length or dansyl substitution minimally affected phosphorylation rates (apparent $ Km \approx 2.5–3 \, \mu M $, $ V{max} \approx 27–30 \, pmol/min/mg $) .

- Key Difference : Unlike the indol-2-yl substitution in the target compound, acyl/dansyl groups primarily alter hydrophobicity without significantly impacting enzymatic kinetics. This suggests that the indol-2-yl group in the target peptide may confer stronger target specificity or binding stability .

Indol-2-yl Ethanones

- Structure: Small molecules with indol-2-yl linked to ethanone moieties. Substituents at positions 5 and 6 of the indole ring modulate activity .

- Activity : Demonstrated IDO (indoleamine 2,3-dioxygenase) inhibition with $ IC_{50} $ values of 24–153 $ \mu M $, depending on substituent position and hydrophobicity .

Pro-Gly-His-Glu-Tyr (Pentapeptide with Cu²⁺ Binding)

- Structure : Contains a Pro-Gly motif and His/Tyr for metal coordination, similar to the Pro-Gly and His residues in the target compound .

- Activity : Binds Cu²⁺ with high specificity ($ K_a = 5.54 \times 10^4 $), causing fluorescence quenching. Sequence-dependent interactions highlight the importance of His and aromatic residues .

- Key Difference : The target peptide’s indol-2-yl and additional charged residues (Arg, Leu) may broaden its metal-binding capacity or enable interactions with larger protein surfaces .

Physicochemical and Pharmacokinetic Properties

- Molecular Weight: The target compound’s molecular weight exceeds 1,000 Da (estimated), significantly larger than indol-2-yl ethanones (<300 Da) or the pentapeptide in (MW ~600 Da). This may limit its membrane permeability compared to smaller molecules but improve target affinity .

- Solubility and Stability : Like H-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH₂ (MW 747.84), the target peptide likely requires storage at -20°C to maintain stability. The indol-2-yl group may reduce aqueous solubility compared to unmodified peptides but enhance lipid bilayer interactions .

- pKa : Predicted pKa ~9.82 (similar to ’s peptide), suggesting protonation of Arg/His residues at physiological pH, critical for ionic interactions .

Q & A

Q. What are the recommended methodologies for synthesizing this peptide with high purity?

Solid-phase peptide synthesis (SPPS) is the primary method, with critical steps including:

- Coupling optimization : Use of activating agents (e.g., HBTU, HATU) and protected amino acids to minimize side reactions.

- Indole-2-yl modification : Selective protection/deprotection of the indole moiety during Ala(indol-2-yl) incorporation to prevent oxidation .

- Purification : Reverse-phase HPLC with gradients of acetonitrile/water (0.1% TFA) to isolate the target compound. Confirm purity (>95%) via LC-MS and NMR .

Q. Which analytical techniques are critical for confirming structural integrity and purity?

- HPLC : Assess purity and monitor degradation products.

- Mass spectrometry (MS) : Confirm molecular weight (e.g., MALDI-TOF or ESI-MS).

- NMR spectroscopy : Verify sequence and stereochemistry (e.g., H, C, 2D-COSY) .

- Amino acid analysis (AAA) : Hydrolyze the peptide and quantify residues to validate composition .

Q. What are the best practices for handling and storing this peptide?

- Storage : Lyophilized powder at -20°C in airtight, light-protected vials. For solutions, use pH-stable buffers (e.g., PBS) and avoid freeze-thaw cycles.

- Handling : Use gloves and work under inert gas (e.g., N) to prevent oxidation of sensitive residues (e.g., indole, Tyr) .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across experimental models?

- Assay validation : Standardize cell lines (e.g., HEK293 vs. CHO) and receptor expression levels to minimize variability.

- Orthogonal assays : Compare results from functional assays (e.g., cAMP signaling) with binding studies (SPR or radioligand assays).

- Purity reassessment : Contaminants (e.g., truncated peptides) may cause off-target effects; re-purify and retest .

Q. What experimental design strategies optimize purification under varying solvent conditions?

- Factorial design : Test solvent combinations (e.g., acetonitrile, methanol) and pH levels to maximize resolution.

- Response surface methodology (RSM) : Model interactions between solvent polarity, temperature, and flow rate to identify optimal HPLC conditions .

- AI-driven simulation : Use tools like COMSOL Multiphysics to predict solvent-peptide interactions and reduce trial runs .

Q. How should stability studies assess degradation pathways under physiological conditions?

- Accelerated stability testing : Incubate the peptide at 37°C in buffers mimicking physiological pH (5.0–7.4) and analyze degradation products weekly via LC-MS.

- Light/oxidation stress : Expose to UV light or HO to identify vulnerable residues (e.g., indole, Tyr).

- Kinetic modeling : Use Arrhenius equations to extrapolate shelf-life under standard storage conditions .

Q. Can machine learning enhance the design of analogs with improved receptor binding?

- Structure-activity relationship (SAR) models : Train ML algorithms on existing peptide-receptor binding data to predict modifications (e.g., D-amino acids, cyclization).

- Molecular docking : Integrate AlphaFold-predicted receptor structures to simulate binding and prioritize synthetic targets.

- Active learning : Iteratively refine models with experimental data to improve prediction accuracy .

Data Contradiction Analysis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。